molecular formula C13H19N3O2 B3256952 Benzyl 4-hydrazinylpiperidine-1-carboxylate CAS No. 280111-51-5

Benzyl 4-hydrazinylpiperidine-1-carboxylate

Cat. No.: B3256952
CAS No.: 280111-51-5
M. Wt: 249.31 g/mol
InChI Key: DWGHTTWFCWLICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-hydrazinylpiperidine-1-carboxylate (CAS: 280111-51-5) is a piperidine derivative characterized by a benzyl ester group at the 1-position and a hydrazinyl (-NH-NH₂) substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 259.3 g/mol . The hydrazine moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds or as a precursor in pharmaceutical research. Derivatives such as its hydrochloride (CAS: 916831-70-4) and dihydrochloride (CAS: 1644088-97-0) salts are also commercially available, improving solubility for specific applications .

Properties

IUPAC Name

benzyl 4-hydrazinylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGHTTWFCWLICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231620
Record name Phenylmethyl 4-hydrazinyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280111-51-5
Record name Phenylmethyl 4-hydrazinyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280111-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-hydrazinyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate typically involves a multi-step process. One common method starts with benzyl 4-oxo-1-piperidinecarboxylate, which reacts with hydrazine hydrate in methanol at 50°C for 30 minutes. This intermediate is then reduced using sodium tetrahydroborate in methanol at 50°C for 18 hours, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium tetrahydroborate is frequently used as a reducing agent.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-hydrazinylpiperidine-1-carboxylate has the molecular formula C13H19N3O2C_{13}H_{19}N_{3}O_{2} and a molecular weight of approximately 249.31 g/mol. The compound features a piperidine ring substituted with a hydrazine group and a benzyl ester, which contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that hydrazine derivatives possess significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in preclinical models. The hydrazine moiety is known to interact with various biological targets, making it a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties :
    • Research has shown that compounds containing piperidine structures exhibit antimicrobial activity. This compound may serve as a lead compound for developing new antibiotics or antifungal agents due to its ability to disrupt microbial cell membranes .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound could have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Synthetic Methodologies

This compound can be synthesized through various chemical reactions, often involving hydrazine derivatives and piperidine-based precursors. The synthesis typically includes:

  • Stepwise Reaction : Starting from benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate, the compound is treated with trifluoroacetic acid in dichloromethane to yield this compound with moderate yields (approximately 70%) .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor cell proliferation in vitro
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsReduced oxidative stress markers in neuronal cells

Mechanism of Action

The mechanism of action of Benzyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Benzyl 4-hydrazinylpiperidine-1-carboxylate with analogous compounds:

Structural and Functional Group Analysis

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-NH-NH₂ C₁₃H₁₇N₃O₂ 259.3 High reactivity due to hydrazine; used in heterocycle synthesis .
Benzyl 4-hydroxypiperidine-1-carboxylate 4-OH C₁₃H₁₇NO₃ 235.28 Polar hydroxyl group enhances solubility; >98% purity .
Benzyl 4-fluoropiperidine-1-carboxylate 4-F C₁₃H₁₆FNO₂ 237.27 Fluorine increases electronegativity and metabolic stability .
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate 4-NH-C₃H₅ (cyclopropyl) C₁₆H₂₂N₂O₂ 274.36 Cyclopropyl group reduces steric hindrance; synthesized in 94% yield .
Benzyl 4-amino-4-cyanopiperidine-1-carboxylate 4-NH₂, 4-CN C₁₄H₁₇N₃O₂ 259.3 Amino and cyano groups enable diverse reactivity; building block .

Research Findings and Trends

  • Antimicrobial Potential: Derivatives like Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS: 1353878-05-3) are explored for antimicrobial activity, leveraging aromatic substituents for target binding .
  • Structural Modifications : Substituting the hydrazine group with fluorinated or hydroxyl groups alters metabolic pathways, as seen in fluoropiperidine derivatives .

Biological Activity

Benzyl 4-hydrazinylpiperidine-1-carboxylate (CAS No. 1159826-41-1) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19N3O2C_{13}H_{19}N_{3}O_{2} and is characterized by the presence of a hydrazine group attached to a piperidine ring. The compound's structural attributes contribute to its biological activity, making it a candidate for various pharmacological studies.

Biological Activity

1. Antiparasitic Activity:
Research indicates that derivatives of hydrazinylpiperidine compounds exhibit promising activity against parasitic infections, particularly those caused by Trypanosoma species. A study evaluated several compounds against Trypanosoma brucei and Trypanosoma cruzi, showing that modifications in the piperidine structure can enhance antiparasitic efficacy while minimizing toxicity to human cells .

2. Inhibition of Protein Kinases:
this compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases are critical in regulating various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound's ability to inhibit specific kinases suggests a mechanism through which it may exert its biological effects .

3. Safety Profile:
Toxicity assessments have shown that while this compound can be effective against certain pathogens, it is essential to evaluate its safety in clinical settings. Studies have indicated that while some derivatives possess low cytotoxicity, others may require further optimization to improve their safety profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more potent derivatives. The following table summarizes key findings from various studies on how structural modifications affect biological activity:

Modification Effect on Activity Reference
Addition of halogensIncreased potency against T. brucei
Alteration of side chainsImproved selectivity for target kinases
Variation in hydrazine groupEnhanced antiparasitic properties

Case Studies

Case Study 1: Antiparasitic Efficacy
In a controlled study, this compound was administered to mice infected with T. brucei. The compound demonstrated significant reduction in parasitemia at doses of 50 mg/kg, suggesting its potential as a therapeutic agent against African sleeping sickness .

Case Study 2: Protein Kinase Inhibition
Another investigation focused on the compound's ability to inhibit specific protein kinases involved in cancer progression. The results indicated that certain derivatives could effectively block kinase activity, leading to reduced cell proliferation in vitro, highlighting the compound's versatility in targeting multiple pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-hydrazinylpiperidine-1-carboxylate
Reactant of Route 2
Benzyl 4-hydrazinylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.